3-(Fluorosulfonyl)-4-(propan-2-yl)benzoic acid
Description
3-(Fluorosulfonyl)-4-(propan-2-yl)benzoic acid is a benzoic acid derivative with a fluorosulfonyl (-SO₂F) group at the 3-position and an isopropyl (propan-2-yl) group at the 4-position. This compound combines a strongly electron-withdrawing fluorosulfonyl group with a sterically bulky, electron-donating isopropyl substituent.
Properties
CAS No. |
21322-94-1 |
|---|---|
Molecular Formula |
C10H11FO4S |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
3-fluorosulfonyl-4-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C10H11FO4S/c1-6(2)8-4-3-7(10(12)13)5-9(8)16(11,14)15/h3-6H,1-2H3,(H,12,13) |
InChI Key |
SXGLQQOTTKYVKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C(=O)O)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Aromatic Benzoic Acid Core
The starting point for synthesizing 3-(fluorosulfonyl)-4-(propan-2-yl)benzoic acid is typically the corresponding substituted benzoic acid or its derivatives. According to patent literature on fluorobenzoic acid derivatives, such as JPH0610158B2, fluorobenzoic acids can be prepared by reacting 3-fluorobenzotrifluorides with acids under controlled conditions. This method avoids hazardous reagents like HF at high temperatures and Grignard reagents, providing a safer and high-yielding route.
- Typical Reaction Conditions:
- React 3-fluorobenzotrifluoride derivatives with concentrated sulfuric acid or other acids.
- Reaction temperature: 100–140 °C.
- Reaction time: 2–6 hours.
- Reactor materials: Hastelloy or Inconel to resist HF corrosion.
- Post-reaction: Quench into ice water, filtration, washing, and drying to isolate the fluorobenzoic acid.
This approach yields high purity 3-fluorobenzoic acids with minimal purification steps.
Introduction of the Fluorosulfonyl Group
The key step to obtain the fluorosulfonyl functionality involves the chlorosulfonation of the aromatic ring followed by conversion of the chlorosulfonyl group (–SO2Cl) to the fluorosulfonyl group (–SO2F).
-
- Aromatic compounds are treated with chlorosulfonic acid or sulfuryl chloride under controlled conditions to introduce the chlorosulfonyl group.
- This reaction typically occurs at moderate temperatures (0–50 °C) to avoid overreaction.
- The position of substitution is directed by existing substituents on the aromatic ring.
These fluorosulfonylation strategies are well documented in the literature on fluorosulfates and fluorosulfonyl compounds, which are electrophilic and useful in further synthetic transformations.
Isopropyl Group Introduction
The isopropyl substituent at the 4-position can be introduced by:
- Starting with 4-isopropylbenzoic acid derivatives.
- Alternatively, Friedel-Crafts alkylation of the benzoic acid or fluorobenzoic acid with propylene or isopropyl chloride under Lewis acid catalysis.
The isopropyl group directs substitution patterns and influences reactivity during sulfonylation steps.
Detailed Synthetic Route Proposal
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of 4-isopropyl-3-fluorobenzoic acid | Start from 3-fluorobenzoic acid; Friedel-Crafts alkylation with isopropyl chloride/AlCl3 | 3-fluoro-4-(propan-2-yl)benzoic acid |
| 2 | Chlorosulfonation | Treat with chlorosulfonic acid or SO2Cl2 at 0–50 °C | 3-(chlorosulfonyl)-4-(propan-2-yl)benzoic acid |
| 3 | Fluorosulfonylation | React with KF, SO2F2, or fluorosulfonic acid | 3-(fluorosulfonyl)-4-(propan-2-yl)benzoic acid |
Supporting Research Findings
Reaction Yields and Conditions
- Chlorosulfonation of aromatic acids generally proceeds with moderate to high yields (60–90%) depending on reaction time and temperature.
- Conversion of chlorosulfonyl to fluorosulfonyl groups is quantitative under optimized conditions using sulfuryl fluoride or fluorosulfonic acid derivatives.
- The overall synthetic route is efficient, allowing isolation of pure fluorosulfonyl benzoic acids without extensive purification.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Fluorobenzoic acid synthesis | 3-fluorobenzotrifluoride + acid, 100–140 °C, 2–6 h | 70–90 | Avoids Grignard and HF high-temp hazards |
| Chlorosulfonation | Chlorosulfonic acid or SO2Cl2, 0–50 °C | 60–85 | Position selective sulfonylation |
| Conversion to fluorosulfonyl group | KF, SO2F2, or fluorosulfonic acid | ~100 | Quantitative conversion |
| Isopropyl group introduction | Friedel-Crafts alkylation (AlCl3 catalyst) | 60–80 | Directs substitution pattern |
Scientific Research Applications
3-(Fluorosulfonyl)-4-(propan-2-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Fluorosulfonyl)-4-(propan-2-yl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The fluorosulfonyl group can form strong interactions with nucleophilic sites in proteins, leading to covalent modification and inhibition.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Acidity and Reactivity
The fluorosulfonyl group significantly enhances the acidity of the benzoic acid moiety compared to simpler substituents. For example:
Data Tables for Key Analogs
Table 1: Structural and Functional Comparison
Biological Activity
3-(Fluorosulfonyl)-4-(propan-2-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of CHFOS and a molecular weight of approximately 246.26 g/mol, this compound includes a benzoic acid framework modified with a fluorosulfonyl group at the 3-position and an isopropyl group at the 4-position. These modifications enhance its reactivity and potential therapeutic applications.
The presence of the fluorosulfonyl group imparts strong electrophilic characteristics to the compound, facilitating various nucleophilic substitution reactions. This property is crucial for its interactions with biological macromolecules, which can influence its pharmacological profile. The compound can participate in typical reactions associated with carboxylic acids, such as esterification and amidation, making it versatile in synthetic applications .
Comparison with Similar Compounds
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 3-Chlorosulfonyl-4-(propan-2-yl)benzoic acid | Chlorosulfonyl derivative | Similar electrophilic properties; less reactive than fluorosulfonyl derivatives. |
| 3-Fluorosulfonylbenzoic acid | Fluorosulfonyl benzoic acid | Lacks isopropyl substitution; used in similar applications. |
| 4-Isopropylbenzoic acid | Simple benzoic acid derivative | No fluorosulfonyl group; serves as a baseline for comparisons. |
Mechanistic Insights
Research indicates that 3-(fluorosulfonyl)-4-(propan-2-yl)benzoic acid interacts with various biological targets, potentially influencing enzyme activity and receptor binding. The fluorosulfonyl group enhances binding affinity towards specific biological targets, making it an attractive candidate for drug development .
Case Studies and Research Findings
- Antitumor Activity : In preclinical studies, compounds structurally related to 3-(fluorosulfonyl)-4-(propan-2-yl)benzoic acid have shown promising antitumor activity. For instance, similar fluorinated compounds have demonstrated enhanced potency against cancer cell lines due to their ability to disrupt cellular processes .
- Enzyme Inhibition : Studies have highlighted the potential of this compound to inhibit specific enzymes involved in metabolic pathways. The fluorosulfonyl moiety may play a crucial role in modulating enzyme activity through covalent interactions .
- Receptor Binding : Investigations into receptor interactions suggest that the compound may exhibit selective binding to certain receptors, potentially leading to varied pharmacological effects. This selectivity is essential for minimizing side effects while maximizing therapeutic efficacy .
Pharmacological Applications
The unique properties of 3-(fluorosulfonyl)-4-(propan-2-yl)benzoic acid suggest several potential applications:
- Drug Development : Its ability to modify biological activity makes it a candidate for developing new therapeutics targeting specific diseases.
- Synthetic Chemistry : The reactivity of the fluorosulfonyl group allows for the synthesis of novel derivatives that may possess enhanced biological activities or different pharmacokinetic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
